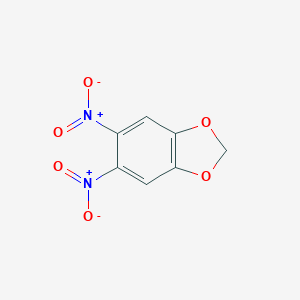
5,6-Dinitro-1,3-benzodioxole
Cat. No. B016317
Key on ui cas rn:
7748-59-6
M. Wt: 212.12 g/mol
InChI Key: KAKKXKBQUBETST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09040556B2
Procedure details


Compound 5,6-dinitrobenzo[d][1,3]dioxole (6.0 g, 28.3 mmol) was added to stirred glacial acetic acid (120 mL) under N2 atmosphere. After the mixture was heated to boiling, the heat source was removed and iron powder (4.75 g) added with vigorous stirring. Quick spontaneous boiling occurred, the mixture turned dark and the exothermic reaction subsided (2-5 min). The mixture was refluxed for 10 min and poured into ice/water. The orange-red product was isolated by filtration, dissolved in glacial acetic acid, and the solution filtered while hot. The filtrate was poured into ice-cold water. The orange-red solid product was isolated by filtration and dried to provide compound 6-nitrobenzo[d][1,3]dioxol-5-amine (4.35 g, 84%). LCMS: 183 [M+1]+; 1H NMR (DMSO-d6) δ 6.06 (s, 2H), 6.51 (s, 1H), 7.36 (s, 1H), 7.73 (s, 2H).

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:12]([N+:13]([O-])=O)=[CH:11][C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=1)([O-:3])=[O:2]>C(O)(=O)C>[N+:1]([C:4]1[C:12]([NH2:13])=[CH:11][C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=1)([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(OCO2)C=C1[N+](=O)[O-]
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the heat source was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
iron powder (4.75 g) added with vigorous stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the exothermic reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(2-5 min)
|
|
Duration
|
3.5 (± 1.5) min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The orange-red product was isolated by filtration
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution filtered while hot
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was poured into ice-cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The orange-red solid product was isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C(=CC2=C(OCO2)C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.35 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
